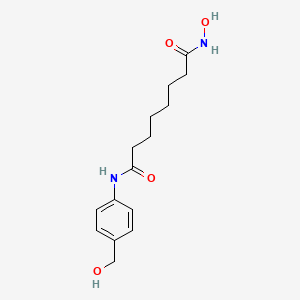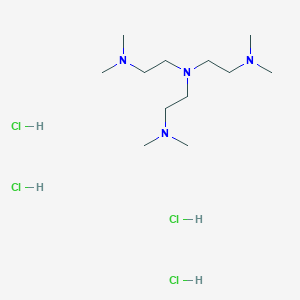
Guanidine, 1,1-dipropyl-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1,1-dipropyl-, nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable salts with acids. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by propyl groups, and it is combined with nitrate to form a salt. Guanidine compounds are widely used in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1-dipropyl-, nitrate typically involves the reaction of 1,1-dipropylguanidine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2\text{NO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1,1-dipropyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler guanidine derivatives.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution can produce a variety of alkylated guanidines.
Applications De Recherche Scientifique
Guanidine, 1,1-dipropyl-, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of guanidine, 1,1-dipropyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine nitrate: A simpler derivative of guanidine with similar basicity and reactivity.
1,1-Dimethylguanidine nitrate: Another derivative with methyl groups instead of propyl groups.
1,1-Diethylguanidine nitrate: Similar structure with ethyl groups.
Uniqueness
Guanidine, 1,1-dipropyl-, nitrate is unique due to the presence of propyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other guanidine derivatives and suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
329-72-6 |
|---|---|
Formule moléculaire |
C7H18N4O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1,1-dipropylguanidine;nitric acid |
InChI |
InChI=1S/C7H17N3.HNO3/c1-3-5-10(6-4-2)7(8)9;2-1(3)4/h3-6H2,1-2H3,(H3,8,9);(H,2,3,4) |
Clé InChI |
ZFWZMVNLGUGFKI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)
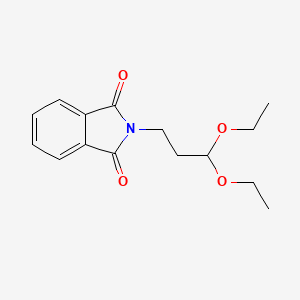
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
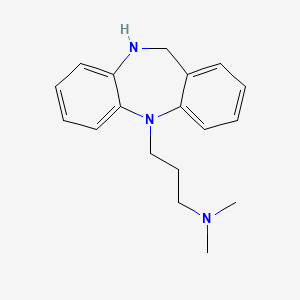

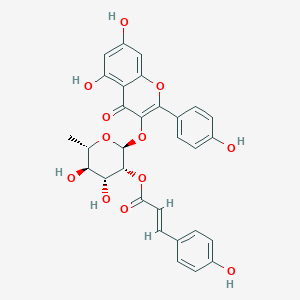
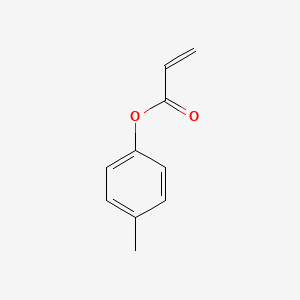
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
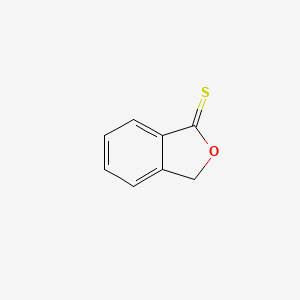
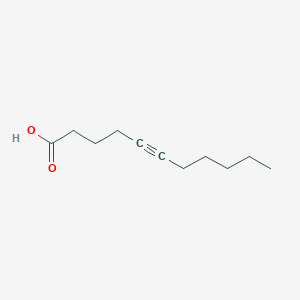

![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
